2-(5-Chloro-2-fluorophenyl)pyrrolidine
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Overview
Description
2-(5-Chloro-2-fluorophenyl)pyrrolidine: is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluoroaniline and pyrrolidine.
Formation of Intermediate: The 5-chloro-2-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(5-Chloro-2-fluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including its effects on cellular pathways and protein interactions.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-fluorophenyl)pyridine
- 2-(5-Chloro-2-fluorophenyl)piperidine
- 2-(5-Chloro-2-fluorophenyl)azetidine
Uniqueness
Compared to similar compounds, 2-(5-Chloro-2-fluorophenyl)pyrrolidine offers unique properties due to the presence of the pyrrolidine ring, which provides a different steric and electronic environment. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound in various research fields.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications. Its unique chemical structure and reactivity make it an important subject of study for developing new therapeutic agents and specialty chemicals.
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
QGMCXNROUZRMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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